

Spectroscopic Analysis of tert-Butylamine: Application Notes and Protocols

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Compound of Interest		
Compound Name:	tert-Butylamine	
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Introduction

Tert-butylamine (2-methyl-2-propanamine) is a primary aliphatic amine with a distinctive bulky tert-butyl group. It serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structural features give rise to characteristic spectroscopic signatures. This document provides a detailed guide to the spectroscopic analysis of **tert-butylamine** using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The included protocols and data are intended to assist researchers in the identification, characterization, and purity assessment of this important compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **tert-butylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Nucleus	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
¹H NMR	~1.1	Singlet	9Н	-(CH ₃) ₃
~1.2	Singlet (broad)	2H	-NH ₂	
¹³ C NMR	~30	Singlet	3C	-C(CH ₃) ₃
~50	Singlet	1C	-C(CH3)3	

Note: Chemical shifts can vary slightly depending on the solvent used.[1]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3360	Medium	N-H symmetric stretch[2]
~3310	Weak	N-H asymmetric stretch[2]
~2960	Strong	C-H stretch (asymmetric in CH ₃)
~2890-2990	Strong	C-H stretch (symmetric in CH₃) [3][4]
~1612	Weak	N-H bend (scissoring)[3][4]
~1477	Weak	C-H bend (asymmetric in CH ₃)
~1370-1376	Medium	C-H bend (symmetric in CH₃) [3][4]
~1218	Weak	C-N stretch[3][4]

Mass Spectrometry (MS)



m/z	Relative Intensity	Proposed Fragment
73	Low / Absent	[M] ⁺ (Molecular Ion)
58	100% (Base Peak)	[M - CH ₃] ⁺ or [C ₃ H ₈ N] ⁺ [5][6][7]
41	Moderate	[C ₃ H ₅] ⁺ [7]
30	Moderate	[CH ₄ N] ⁺

Experimental Protocols ¹H and ¹³C NMR Spectroscopy Protocol

This protocol outlines the procedure for acquiring high-quality ¹H and ¹³C NMR spectra of **tert-butylamine**.

1. Sample Preparation:

- Sample Quantity: For ¹H NMR, dissolve 5-25 mg of tert-butylamine in approximately 0.6-0.7 mL of a deuterated solvent.[8] For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[8]
- Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for **tert-butylamine**.[9] Ensure the use of high-purity deuterated solvents to minimize interfering signals.[8]
- Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8] Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[8]
- Sample Filtration: If any particulate matter is present, filter the sample solution through a
 pipette plugged with glass wool into a clean NMR tube to ensure magnetic field homogeneity.
 [8]

2. NMR Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.



- Shim the magnetic field to achieve optimal resolution.
- Acquire the spectrum using standard acquisition parameters. Typical parameters for ¹H NMR include a 30-90° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.[8] For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy Protocol

This protocol describes the analysis of liquid **tert-butylamine** using an FT-IR spectrometer, either as a neat liquid film or with an Attenuated Total Reflectance (ATR) accessory.

Method 1: Neat Liquid Film

- Place one to two drops of tert-butylamine onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10][11][12]
- Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.[11][12]
- Mount the salt plate assembly in the spectrometer's sample holder.
- Acquire a background spectrum of the empty spectrometer.
- Acquire the sample spectrum.
- Clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol or acetone) and store them in a desiccator.[11][12]

Method 2: Attenuated Total Reflectance (ATR)

- Ensure the ATR crystal is clean.
- Acquire a background spectrum with the clean, empty ATR crystal.[13]
- Place a small drop of tert-butylamine directly onto the ATR crystal surface to cover it completely.[13]
- Acquire the sample spectrum.[13]



• Clean the ATR crystal with a soft cloth or wipe moistened with a suitable solvent.

Mass Spectrometry (MS) Protocol

This protocol is for the analysis of **tert-butylamine** using Gas Chromatography-Mass Spectrometry (GC-MS), a suitable technique for volatile amines.

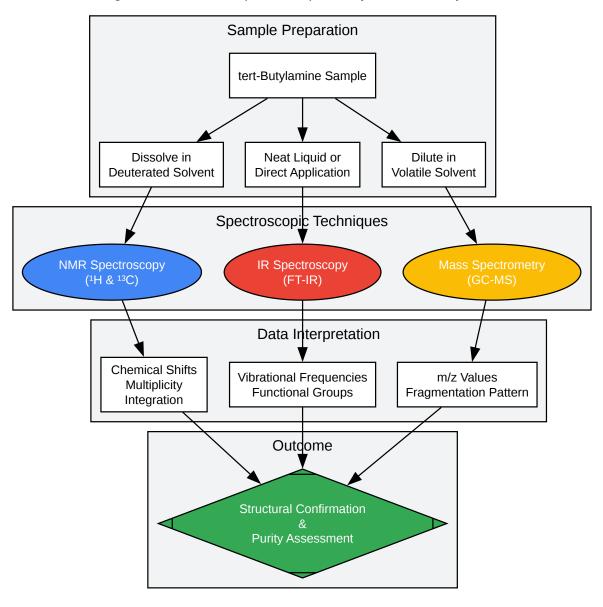
- 1. Sample Preparation:
- Direct Injection: For a pure sample, prepare a dilute solution (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
- Derivatization (Optional): For complex matrices or to improve chromatographic properties, derivatization can be performed. A common method involves reaction with propyl chloroformate to form stable carbamate derivatives.[14]
- 2. GC-MS Parameters:
- GC System: A standard gas chromatograph equipped with a capillary column is used.
- Column: A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable for separating volatile amines.[14]
- Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).
- Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 250°C) to ensure separation of the analyte from any impurities.[14]
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
 - Scan Mode: Full scan mode is used to obtain a complete mass spectrum for identification.
 Single Ion Monitoring (SIM) can be used for targeted quantification to enhance sensitivity.
 [14]



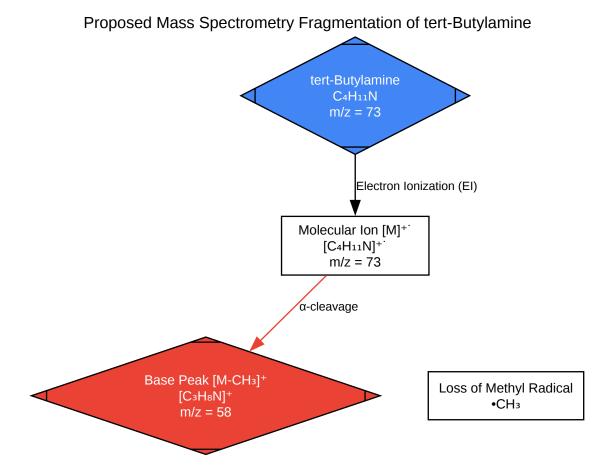
Visualizations Logical Workflow for Spectroscopic Analysis



Logical Workflow for Spectroscopic Analysis of tert-Butylamine







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